
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is a compound that features both morpholine and pyrrolidinyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the pyrrolidinyl group is a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- typically involves the reaction of morpholine with 2-oxo-1-pyrrolidineacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrrolidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the pyrrolidinyl group.
Pyrrolidine: Another related compound that contains the pyrrolidinyl group but lacks the morpholine moiety.
N-((2-oxo-1-pyrrolidinyl)acetyl)morpholine: A closely related compound with similar functional groups.
Uniqueness
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is unique due to the combination of morpholine and pyrrolidinyl groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
127040-57-7 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC名 |
1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)8-10(14)11-4-6-15-7-5-11/h1-8H2 |
InChIキー |
STCIKKQYKAFZSC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


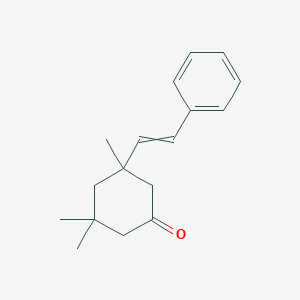
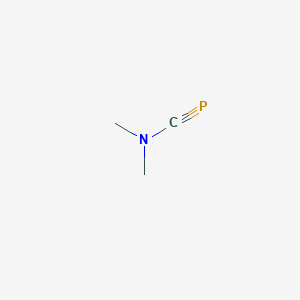
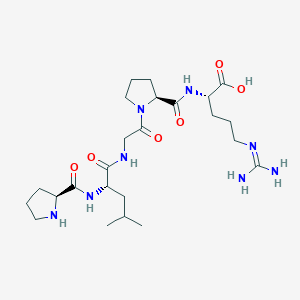
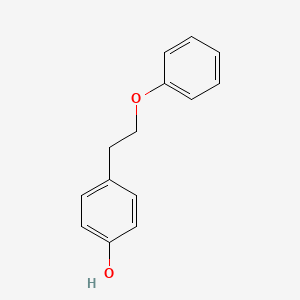
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)


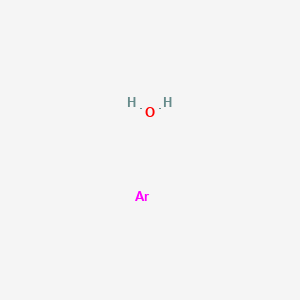

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
